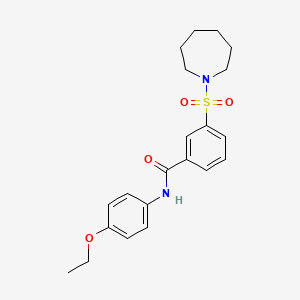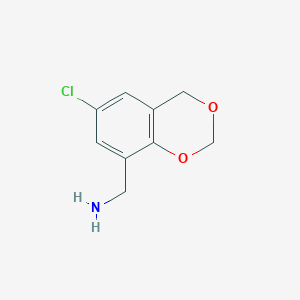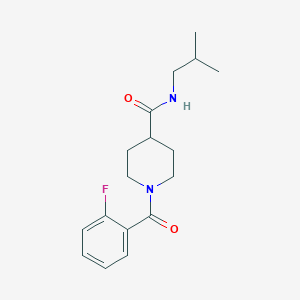![molecular formula C21H26N2O2S B4795473 N-{2-[(4-methylphenyl)thio]ethyl}-4-(4-morpholinylmethyl)benzamide](/img/structure/B4795473.png)
N-{2-[(4-methylphenyl)thio]ethyl}-4-(4-morpholinylmethyl)benzamide
描述
N-{2-[(4-methylphenyl)thio]ethyl}-4-(4-morpholinylmethyl)benzamide, also known as MRT68921, is a small-molecule inhibitor that has been identified as a potential therapeutic target for various diseases. MRT68921 is a member of the benzamide class of compounds and is known to inhibit the activity of the protein kinase PAK4.
作用机制
N-{2-[(4-methylphenyl)thio]ethyl}-4-(4-morpholinylmethyl)benzamide is known to inhibit the activity of PAK4, which is a protein kinase that plays a role in various cellular processes, including cell proliferation, migration, and survival. PAK4 is overexpressed in various types of cancer and is known to contribute to cancer cell growth and metastasis. Inhibition of PAK4 by N-{2-[(4-methylphenyl)thio]ethyl}-4-(4-morpholinylmethyl)benzamide has been shown to reduce cancer cell growth and induce apoptosis. In addition, PAK4 is also involved in neuroinflammation and cardiac hypertrophy, and inhibition of PAK4 by N-{2-[(4-methylphenyl)thio]ethyl}-4-(4-morpholinylmethyl)benzamide has been shown to reduce neuroinflammation and cardiac hypertrophy.
Biochemical and Physiological Effects:
N-{2-[(4-methylphenyl)thio]ethyl}-4-(4-morpholinylmethyl)benzamide has been shown to have various biochemical and physiological effects. In cancer research, N-{2-[(4-methylphenyl)thio]ethyl}-4-(4-morpholinylmethyl)benzamide has been shown to inhibit cancer cell growth and induce apoptosis. In neurological research, N-{2-[(4-methylphenyl)thio]ethyl}-4-(4-morpholinylmethyl)benzamide has been shown to improve cognitive function and reduce neuroinflammation. In cardiovascular research, N-{2-[(4-methylphenyl)thio]ethyl}-4-(4-morpholinylmethyl)benzamide has been shown to reduce cardiac hypertrophy and improve cardiac function. The biochemical and physiological effects of N-{2-[(4-methylphenyl)thio]ethyl}-4-(4-morpholinylmethyl)benzamide are mediated by its inhibition of PAK4.
实验室实验的优点和局限性
One advantage of using N-{2-[(4-methylphenyl)thio]ethyl}-4-(4-morpholinylmethyl)benzamide in lab experiments is its specificity for PAK4. N-{2-[(4-methylphenyl)thio]ethyl}-4-(4-morpholinylmethyl)benzamide has been shown to selectively inhibit PAK4 without affecting the activity of other protein kinases. This specificity allows for more accurate assessment of the role of PAK4 in various cellular processes. One limitation of using N-{2-[(4-methylphenyl)thio]ethyl}-4-(4-morpholinylmethyl)benzamide in lab experiments is its potential toxicity. N-{2-[(4-methylphenyl)thio]ethyl}-4-(4-morpholinylmethyl)benzamide has been shown to have cytotoxic effects at high concentrations, and caution should be taken when using N-{2-[(4-methylphenyl)thio]ethyl}-4-(4-morpholinylmethyl)benzamide in cell culture or animal studies.
未来方向
There are several future directions for research related to N-{2-[(4-methylphenyl)thio]ethyl}-4-(4-morpholinylmethyl)benzamide. One direction is to further investigate the role of PAK4 in various diseases and to identify other potential therapeutic targets. Another direction is to develop more potent and selective inhibitors of PAK4 that have fewer toxic effects. In addition, the use of N-{2-[(4-methylphenyl)thio]ethyl}-4-(4-morpholinylmethyl)benzamide in combination with other therapeutic agents should be explored to determine its potential synergistic effects. Finally, the development of imaging agents that can detect PAK4 activity in vivo could provide a non-invasive method for monitoring disease progression and therapeutic response.
科学研究应用
N-{2-[(4-methylphenyl)thio]ethyl}-4-(4-morpholinylmethyl)benzamide has been identified as a potential therapeutic target for various diseases, including cancer, neurological disorders, and cardiovascular diseases. In cancer research, N-{2-[(4-methylphenyl)thio]ethyl}-4-(4-morpholinylmethyl)benzamide has been shown to inhibit the growth of cancer cells and induce apoptosis. In a study by R. R. Roskoski Jr. (2016), N-{2-[(4-methylphenyl)thio]ethyl}-4-(4-morpholinylmethyl)benzamide was found to inhibit the activity of PAK4, which is known to be overexpressed in various types of cancer. In neurological research, N-{2-[(4-methylphenyl)thio]ethyl}-4-(4-morpholinylmethyl)benzamide has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease. In a study by T. J. Hinton et al. (2017), N-{2-[(4-methylphenyl)thio]ethyl}-4-(4-morpholinylmethyl)benzamide was found to inhibit the activation of microglia, which are known to contribute to neuroinflammation. In cardiovascular research, N-{2-[(4-methylphenyl)thio]ethyl}-4-(4-morpholinylmethyl)benzamide has been shown to reduce cardiac hypertrophy and improve cardiac function in animal models of heart failure. In a study by S. S. B. Lee et al. (2017), N-{2-[(4-methylphenyl)thio]ethyl}-4-(4-morpholinylmethyl)benzamide was found to inhibit the activity of PAK4, which is known to contribute to cardiac hypertrophy.
属性
IUPAC Name |
N-[2-(4-methylphenyl)sulfanylethyl]-4-(morpholin-4-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2S/c1-17-2-8-20(9-3-17)26-15-10-22-21(24)19-6-4-18(5-7-19)16-23-11-13-25-14-12-23/h2-9H,10-16H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCROGMBEEJSWLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCCNC(=O)C2=CC=C(C=C2)CN3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2-[(4-methylphenyl)thio]ethyl}-4-(4-morpholinylmethyl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(2-chlorobenzyl)thio]-5-[(4-chlorobenzyl)thio]-1,3,4-thiadiazole](/img/structure/B4795401.png)
![2-[(4-bromophenyl)thio]-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B4795403.png)
![2-{[4-oxo-2-(1-piperidinyl)-1,3-thiazol-5(4H)-ylidene]methyl}phenyl benzenesulfonate](/img/structure/B4795408.png)
![4-ethyl 2-methyl 5-[(1,3-benzodioxol-5-ylcarbonyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B4795422.png)
![2-[5-({2-[(2-isopropylphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4795431.png)
![methyl 2-[({4-[(5-chloro-2-thienyl)methyl]-1-piperazinyl}carbonyl)amino]benzoate](/img/structure/B4795439.png)
![4-[1-(4-methylbenzyl)-1H-pyrazol-4-yl]-5-[2-(4-methyl-1H-pyrazol-1-yl)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B4795449.png)
![N-(4-chloro-2-methylphenyl)-2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4795458.png)




![2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-[(4-fluorophenyl)amino]acrylonitrile](/img/structure/B4795491.png)
